molecular formula C20H13Cl4N5O2 B14926231 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B14926231
M. Wt: 497.2 g/mol
InChI Key: JSSBKRHGVAHBCR-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the nitro group: Nitration reactions are used to introduce the nitro group into the pyrazole ring.

    Attachment of the dichlorophenyl groups: This step involves the use of chlorinated aromatic compounds and appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic rings and functional groups allow it to interact with enzymes and receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole: Lacks the nitro group, leading to different reactivity and biological activity.

    3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-amino-1H-pyrazol-1-yl)methyl]-1H-pyrazole: Contains an amino group instead of a nitro group, affecting its chemical and biological properties.

Uniqueness

The presence of both dichlorophenyl groups and a nitro-substituted pyrazole ring makes 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole unique. This combination of functional groups provides a distinct set of chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H13Cl4N5O2

Molecular Weight

497.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C20H13Cl4N5O2/c1-11-19(12-2-4-14(21)16(23)8-12)26-28(10-27-7-6-18(25-27)29(30)31)20(11)13-3-5-15(22)17(24)9-13/h2-9H,10H2,1H3

InChI Key

JSSBKRHGVAHBCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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